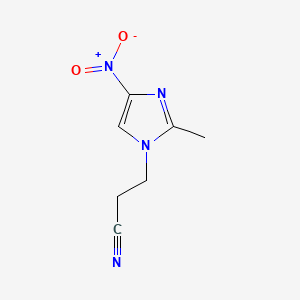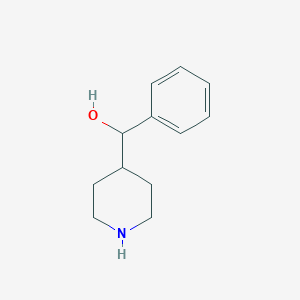
Phenyl(piperidin-4-yl)methanol
Vue d'ensemble
Description
Synthesis Analysis
Phenyl(piperidin-4-yl)methanol and related compounds are synthesized through substitution reactions or condensation processes. For example, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime is obtained by the substitution reaction of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with Dichloro-benzenesulfonylchloride, while 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol results from the condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride (Karthik et al., 2021); (Benakaprasad et al., 2007).
Molecular Structure Analysis
The molecular structure of these compounds, as confirmed by single crystal X-ray diffraction studies, often shows the piperidine ring adopting a chair conformation. The geometry around sulfur atoms, when present, is typically distorted tetrahedral, revealing both inter and intramolecular hydrogen bonds of types O—H···O and C—H···O. These structures are further stabilized by interactions such as C—Cl···π and π···π, as well as quantified by Hirshfeld surface analysis (Karthik et al., 2021).
Chemical Reactions and Properties
This compound and its derivatives engage in a variety of chemical reactions, reflecting their complex chemical nature. These reactions include substitution and condensation, essential for synthesizing various structurally related compounds. The products are characterized by spectroscopic techniques to confirm their structures.
Physical Properties Analysis
The physical properties of these compounds, such as thermal stability, are determined using techniques like thermogravimetric analysis. For instance, certain derivatives are stable in a wide range of temperatures, from 20-170°C, showcasing their robustness in various conditions (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, including the reactivity and stability of these compounds, are thoroughly investigated using spectroscopic methods and theoretical calculations. Density Functional Theory (DFT) calculations, for instance, help in optimizing the structural coordinates and evaluating molecular parameters such as the HOMO-LUMO energy gap. These studies reveal the reactive sites on the molecular surface, providing insights into their chemical behavior (Karthik et al., 2021).
Applications De Recherche Scientifique
Structural and Theoretical Studies
- Structural Analysis : Phenyl(piperidin-4-yl)methanol derivatives have been studied for their structural characteristics. A compound synthesized by a substitution reaction of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime showed a chair conformation for the piperidine ring and a distorted tetrahedral geometry around the sulfur atom. This was established through X-ray diffraction studies and supported by theoretical calculations (Karthik et al., 2021).
Medical Research
Antitubercular Activity : In the field of medicine, derivatives of this compound have shown significant potential. For instance, certain compounds exhibited minimum inhibitory concentrations against Mycobacterium tuberculosis, indicating their effectiveness as antitubercular agents (Bisht et al., 2010).
Antileukemic Activity : Another study highlighted the synthesis of novel 4‐(3‐(piperidin‐4‐yl) propyl)piperidine derivatives. Some of these synthesized compounds displayed antiproliferative activity against human leukemia cells, suggesting their potential in cancer treatment (Vinaya et al., 2011).
Chemical Synthesis and Characterization
- Synthesis Techniques : this compound and its derivatives have been synthesized using various techniques, such as the condensation of dithis compound with different sulfonyl chlorides. These processes often involve the use of solvents like methylene dichloromethane and bases like triethylamine (Girish et al., 2008).
Crystallography
- Crystal Structure Analysis : Several studies have focused on analyzing the crystal structures of this compound derivatives. These studies reveal detailed insights into the conformation of the piperidine ring and the geometric arrangement of other molecular components, contributing to a deeper understanding of their chemical properties (Revathi et al., 2015).
Mécanisme D'action
Target of Action
Phenyl(piperidin-4-yl)methanol is a derivative of piperidine , a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and have been shown to have activity against different viruses .
Mode of Action
It is known that piperidine derivatives can inhibit certain viruses through specific interactions . For example, 4,4-disubstituted N-benzyl piperidines have been shown to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo . This suggests that these compounds may affect pathways related to cell proliferation and metastasis.
Pharmacokinetics
It is known that piperidine is a vital fundament in the production of drugs , suggesting that its derivatives may have favorable pharmacokinetic properties.
Result of Action
Piperidine derivatives have been shown to have a wide variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
Action Environment
It is known that the presence of certain groups on the piperidine ring can increase the cytotoxicity of piperidine derivatives , suggesting that the chemical environment can influence the action of these compounds.
Safety and Hazards
Orientations Futures
Piperidines, including Phenyl(piperidin-4-yl)methanol, are among the most important synthetic fragments for designing drugs. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring the therapeutic potential of this compound against various types of cancers and other diseases .
Analyse Biochimique
Biochemical Properties
Phenyl(piperidin-4-yl)methanol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, this compound can act as a substrate for certain oxidoreductases, leading to the formation of reactive intermediates that can further participate in biochemical reactions . Additionally, it has been observed to bind to specific protein receptors, modulating their activity and influencing downstream signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate certain signaling cascades that lead to changes in gene expression profiles, thereby affecting cellular responses such as proliferation, differentiation, and apoptosis . Moreover, it has been reported to modulate metabolic pathways, resulting in altered levels of key metabolites and changes in cellular energy homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been shown to bind to specific enzyme active sites, leading to either inhibition or activation of enzymatic activity . Additionally, it can interact with transcription factors, influencing their ability to regulate gene expression and thereby modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exert beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, this compound can induce toxic or adverse effects, including oxidative stress, cellular damage, and impaired organ function . These threshold effects underscore the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that participate in further biochemical reactions . Additionally, this compound has been shown to influence metabolic flux, resulting in altered levels of key metabolites and changes in overall metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporter proteins, facilitating its accumulation in specific tissues . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability within the body .
Subcellular Localization
The subcellular localization of this compound is a critical factor that influences its activity and function. This compound has been found to localize to specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications play a role in directing this compound to these compartments, where it can exert its biochemical effects .
Propriétés
IUPAC Name |
phenyl(piperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-5,11-14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZLYYVHAOTWSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70320762 | |
| Record name | phenyl(piperidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70320762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38081-60-6 | |
| Record name | phenyl(piperidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70320762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | phenyl-piperidin-4-yl-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


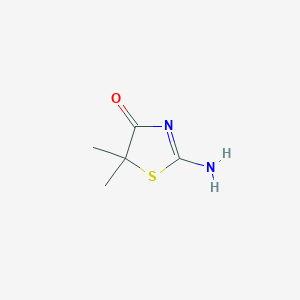

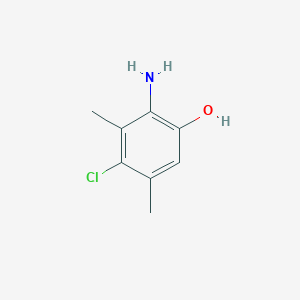

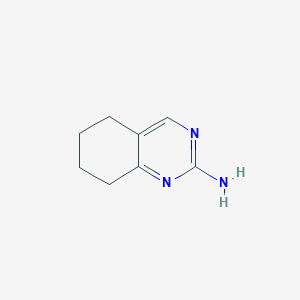
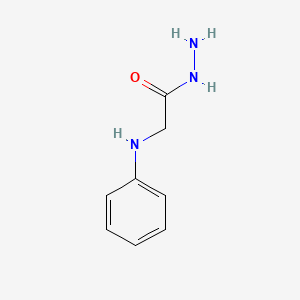


![2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole]](/img/structure/B1267386.png)
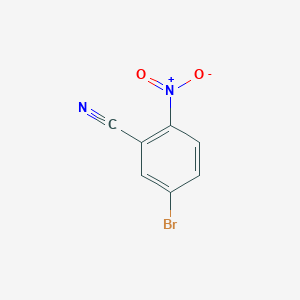
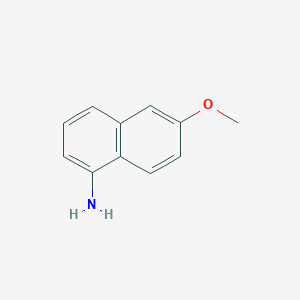
![3-{[(Benzyloxy)carbonyl]amino}-3-carbamoylpropanoic acid](/img/structure/B1267392.png)
